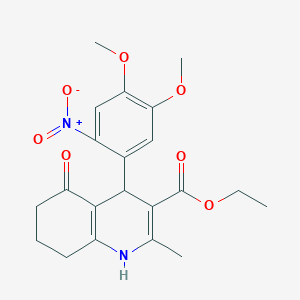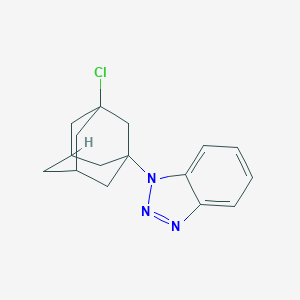![molecular formula C14H7Cl2F3INO B5196016 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5196016.png)
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an ideal candidate for various applications, including drug development, cancer research, and imaging studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to target specific receptors and signaling pathways that are involved in cancer cell growth, making it a potent anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide are still being studied. However, preliminary studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce the size of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide in lab experiments is its potent anti-cancer properties. This compound has shown promising results in preclinical studies, making it an ideal candidate for further research. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide in scientific research. One of the main areas of focus is the development of new anti-cancer therapies that utilize this compound. Additionally, researchers are exploring the use of this compound in imaging studies, as it has the potential to be used as a contrast agent in medical imaging. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves several steps, including the reaction of 5-iodosalicylic acid with thionyl chloride to produce 5-iodosalicyloyl chloride. This is then reacted with 2-chloro-4-(trifluoromethyl)aniline to produce the final product, 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide are diverse and varied. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3INO/c15-10-3-2-8(20)6-9(10)13(22)21-12-4-1-7(5-11(12)16)14(17,18)19/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFPRNDIRDVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5195987.png)
![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5195991.png)
![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
